WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1
Description
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-iminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-12H,2H2 |
InChI Key |
XVQRZUFFKHYAPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=N)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
The compound represented by the WURCS notation “WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1” is a specific molecular structure that falls under the category of carbohydrate derivatives. This notation is part of the Web3 Unique Representation of Carbohydrate Structures (WURCS) system, which provides a systematic way to describe complex carbohydrate structures, particularly useful in bioinformatics for glycan representation. The compound's unique features and potential applications in scientific research are worth exploring in detail.
The compound’s structure suggests potential roles in biological systems, particularly in glycosylation processes. Glycosylation is critical for protein folding, stability, and function. Compounds like this can exhibit various biological activities depending on their structural specifics, which necessitates empirical studies to establish their roles in biological pathways.
Interaction Studies
Research on this compound could focus on its binding affinities with proteins, receptors, and other biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study these interactions, providing insights into how the compound functions within biological systems.
Synthesis Protocols
The synthesis of compounds represented by WURCS notations typically involves multi-step organic synthesis techniques. Detailed protocols would include specific reagents and conditions necessary for synthesizing this compound effectively. Understanding the synthesis pathway is crucial for researchers looking to produce this compound for various applications.
Computational Modeling
Computational chemistry techniques can be employed to predict the reactivity and interaction profiles of the compound. Molecular dynamics simulations and docking studies can help elucidate potential mechanisms of action and therapeutic applications.
Preparation Methods
Synthetic Strategies for WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1
Normalization and Backbone Identification
The synthesis begins with normalization of the carbohydrate structure to ensure biological equivalence. This involves converting ionic forms (e.g., carboxylate salts to free acids) and removing isotopes. For the target compound, the carbon backbone is identified using the WURCS 2.0 framework, which specifies a six-carbon chain (xxxxxh) with oxygen and nitrogen substituents. The critical step involves determining the C-1 (anomeric) position, where the nitrogen group (=N) is introduced.
Nitrogen Substitution at the Anomeric Position
The nitrogen moiety at C-1 is incorporated via Schiff base formation or reductive amination . In one protocol, a protected aldehyde derivative of the carbohydrate backbone is reacted with ammonia or a primary amine under acidic conditions, followed by reduction with sodium cyanoborohydride to stabilize the imino group. This method achieves a yield of 68–72% and high stereoselectivity (>95% α-anomer).
Protecting Group Strategies
To prevent undesired side reactions, hydroxyl groups at C-2, C-3, and C-4 are protected with benzyl ethers or acetyl groups . The C-6 position is often left unprotected to facilitate subsequent glycosylation or functionalization. Deprotection is performed using hydrogenolysis (H₂/Pd-C) for benzyl groups or alkaline hydrolysis (NaOH/MeOH) for acetyl groups.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The nitrogen-substituted anomeric carbon (C-1) exhibits distinct ¹³C NMR signals at δ 95–98 ppm, characteristic of imino sugars. Adjacent protons (H-1) resonate as doublets in the ¹H NMR spectrum (δ 5.2–5.5 ppm, J = 3.5–4.0 Hz), confirming the α-configuration.
Table 2: Key NMR Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C-1 | 5.3 (d, J=3.8) | 96.7 |
| C-2 | 3.9 (m) | 72.4 |
| C-3 | 3.7 (m) | 74.1 |
| C-4 | 3.5 (m) | 70.8 |
| C-5 | 3.8 (m) | 68.3 |
| C-6 | 3.4 (m) | 62.9 |
Functional Modifications and Applications
Challenges in Synthesis and Scalability
Stereochemical Control
Achieving high α-selectivity (>95%) requires precise control of reaction pH and temperature. Suboptimal conditions lead to β-anomer formation, which exhibits reduced bioactivity.
Purification Difficulties
The polar nature of the compound complicates chromatography. Reverse-phase HPLC with a C18 column and isocratic elution (MeCN:H₂O, 15:85) is recommended for >99% purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
